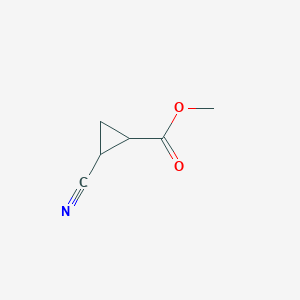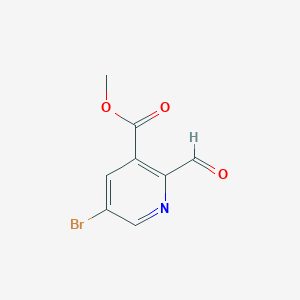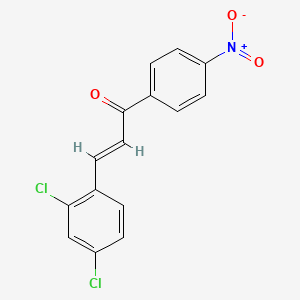
(E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Descripción general
Descripción
(E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, also known as DCPN, is a synthetic compound that has been widely studied for its potential applications in various scientific fields. This compound belongs to the class of chalcones, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
(E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a wide range of biological activities, such as anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This compound has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of (E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been reported to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation, such as matrix metalloproteinases and cyclooxygenases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and tissues. It has been reported to reduce oxidative stress and inflammation, which are associated with many chronic diseases. This compound has also been shown to modulate the expression of certain genes and proteins involved in cell signaling and metabolism. It has been reported to have a low toxicity profile and is generally well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and diverse biological activities. However, it also has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. This compound also has limited information on its pharmacokinetics and pharmacodynamics, which can make it difficult to interpret its biological effects in vivo.
Direcciones Futuras
Future research on (E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one should focus on elucidating its mechanism of action and identifying its molecular targets in cells. This can provide valuable insights into its potential therapeutic applications and help in the development of new drugs based on this compound. Additionally, more studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials. The use of novel drug delivery systems and formulations can also enhance the bioavailability and efficacy of this compound in vivo. Finally, the development of new synthetic methods for this compound can improve its purity and yield, making it more accessible for research and development purposes.
Propiedades
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO3/c16-12-5-1-10(14(17)9-12)4-8-15(19)11-2-6-13(7-3-11)18(20)21/h1-9H/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHASPLYIDQGPSB-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



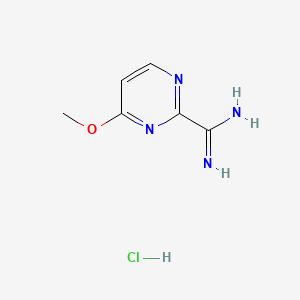
![2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate](/img/structure/B3109196.png)

![[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3109209.png)

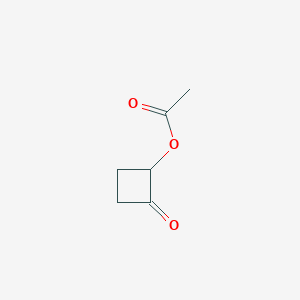
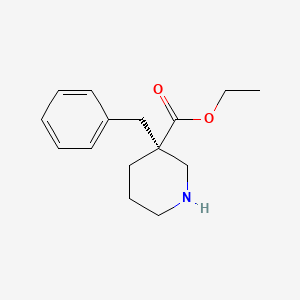
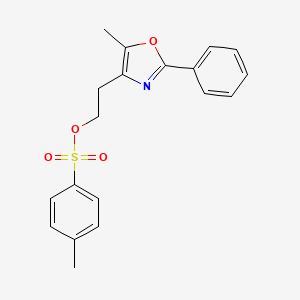
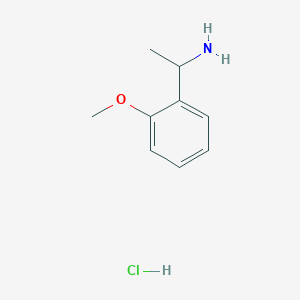

![1-[2-(tert-Butylamino)-5-nitrophenyl]ethanone](/img/structure/B3109270.png)
![6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3109271.png)
